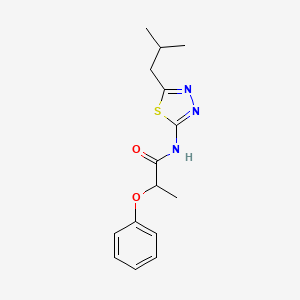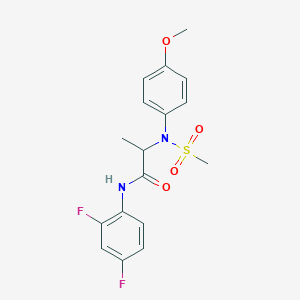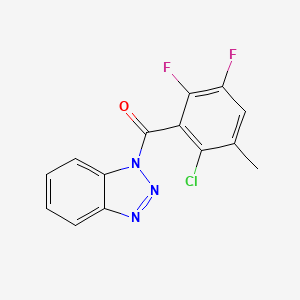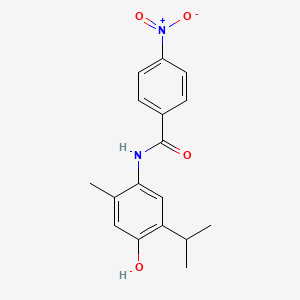
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
説明
Synthesis Analysis
The synthesis of thiadiazole compounds, including those similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, often involves cyclization reactions of appropriate precursors. For instance, microwave-assisted facile synthesis techniques have been employed to synthesize Schiff’s bases containing thiadiazole scaffolds, showcasing a method that could potentially be adapted for synthesizing N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide derivatives. These methods offer a solvent-free, efficient pathway to obtain thiadiazole compounds with high yields and significant biological activity (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, which confirm the presence of the thiadiazole ring and the substituted functional groups. These structural features are critical for the compound's biological and chemical properties. Spectral data provide insights into the electronic and spatial configuration of the molecule, essential for understanding its reactivity and interaction with biological targets (Muğlu et al., 2018).
Chemical Reactions and Properties
Thiadiazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical reactions. These reactions include cyclization, N-alkylation, and sulfonation, providing a pathway to synthesize a diverse set of derivatives with varied biological and chemical properties. The chemical behavior of these compounds is significantly influenced by the nature of substituents on the thiadiazole ring, which can be tailored to achieve desired reactivity and selectivity (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray crystallography, providing information on the compound's stability, solubility, and suitability for formulation in pharmaceutical applications (Han et al., 2009).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are significantly influenced by their molecular structure. The presence of the thiadiazole ring imparts these compounds with unique chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox characteristics, and their potential biological activities. Studies on thiadiazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the importance of chemical properties analysis in the development of new therapeutic agents (Farooqi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)9-13-17-18-15(21-13)16-14(19)11(3)20-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWWNRHLAYZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021557.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021562.png)


![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)
![3-(2-cyclopentylethyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021599.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021613.png)
![N-{4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4021621.png)
![5-[4-(cyclohexylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4021622.png)
![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)
![4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B4021631.png)
![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4021658.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)